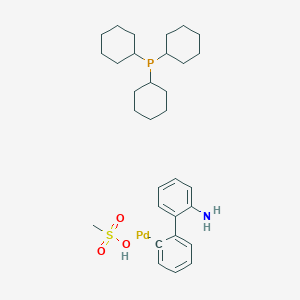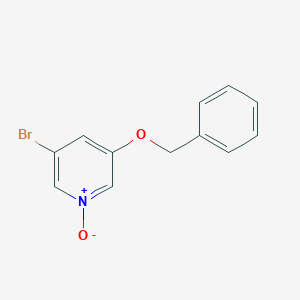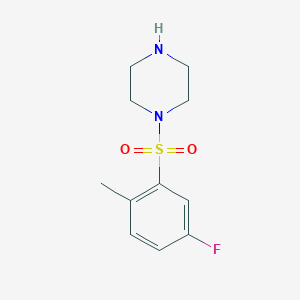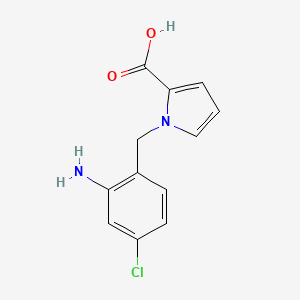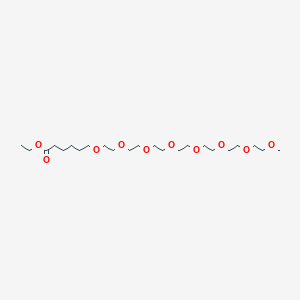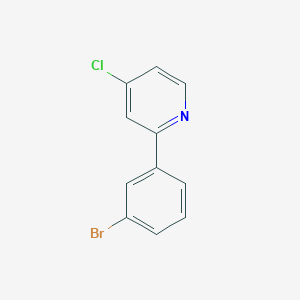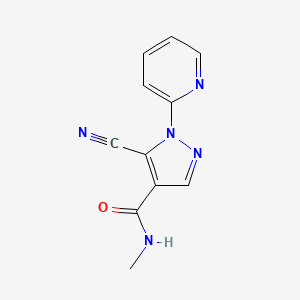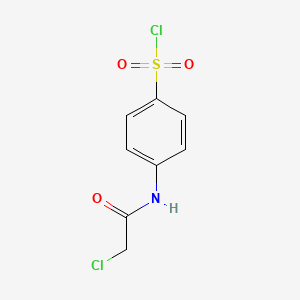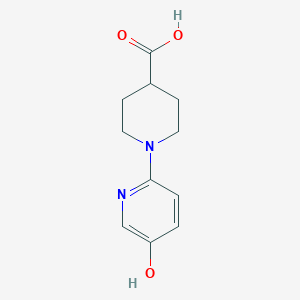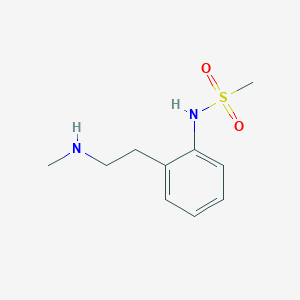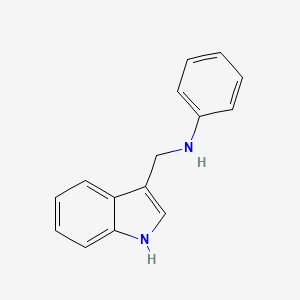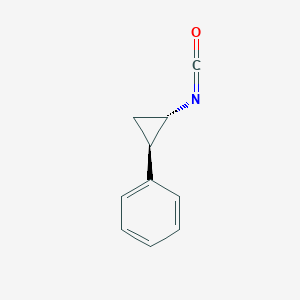
trans-2-Phenylcyclopropyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Phenylcyclopropyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of cyclopropylamine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isocyanate compound. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted cyclopropyl compounds
Scientific Research Applications
trans-2-Phenylcyclopropyl isocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-2-Phenylcyclopropyl isocyanate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The cyclopropyl ring imparts rigidity to the molecule, influencing its binding interactions and overall activity .
Comparison with Similar Compounds
Similar Compounds
trans-2-Phenylcyclopropyl isocyanate: Unique due to the presence of both isocyanate and cyclopropyl groups.
[(1R,2S)-2-Isocyanatocyclopropyl]cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
[(1R,2S)-2-Isocyanatocyclopropyl]methane: Contains a methane group instead of benzene.
Uniqueness
This compound is unique due to its combination of an isocyanate group and a cyclopropyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
[(1R,2S)-2-isocyanatocyclopropyl]benzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m1/s1 |
InChI Key |
DYUXVJAFBUZREW-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N=C=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

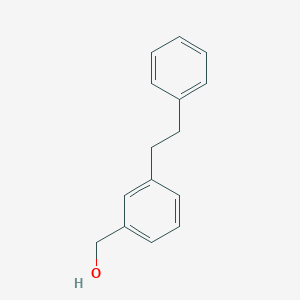
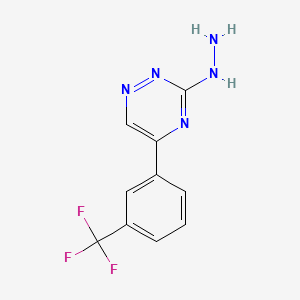
![Carbamic acid,[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-,1,1-dimethylethyl ester](/img/structure/B8538008.png)
